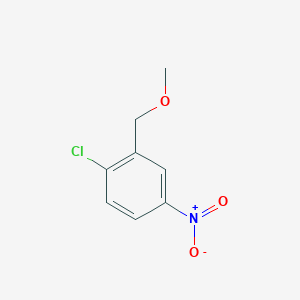![molecular formula C18H18ClNO2 B2890260 N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide CAS No. 2305529-49-9](/img/structure/B2890260.png)
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide, also known as CMPEA, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This receptor is involved in modulating various cellular processes, including calcium signaling, ion channel activity, and gene expression. By modulating these processes, N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide may be able to exert neuroprotective effects and improve cognitive function.
Biochemical and Physiological Effects:
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of apoptosis, and the promotion of neuronal survival. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this receptor. However, one limitation of using N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide, including further exploration of its mechanism of action, the development of more specific sigma-1 receptor agonists, and the evaluation of its potential use in clinical settings. Additionally, more research is needed to determine the potential toxicity of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide and to develop methods for mitigating any potential adverse effects.
Méthodes De Synthèse
The synthesis of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide involves the reaction of 4-chloroacetophenone with benzaldehyde to form 1-(4-chlorophenyl)-2-phenylethanone, which is then reacted with ethyl bromoacetate to form ethyl 2-(4-chlorophenyl)-2-phenylacetoacetate. This compound is then reacted with ethylenediamine to form N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuronal survival, and neuroprotection. N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has also been studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-2-18(21)20-12-17(15-8-10-16(19)11-9-15)22-13-14-6-4-3-5-7-14/h2-11,17H,1,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKJNVBIPYIRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=C(C=C1)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2890178.png)

![1-(2-furylmethyl)-4-hydroxy-3-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-6-methylpyridin-2(1H)-one](/img/structure/B2890182.png)
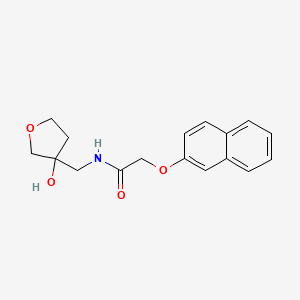
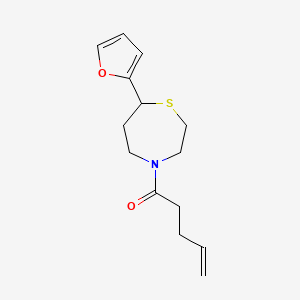
![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2890188.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2890190.png)
![4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2890194.png)
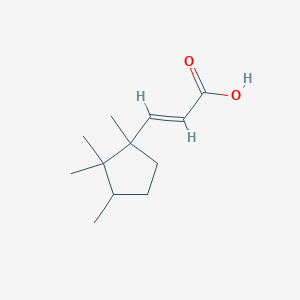
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2890196.png)
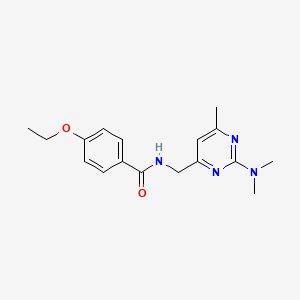
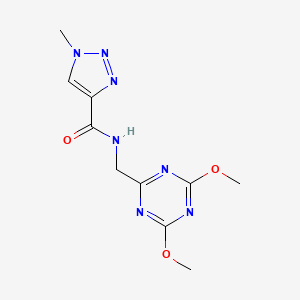
![Methyl 2-[(4-ethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2890199.png)
